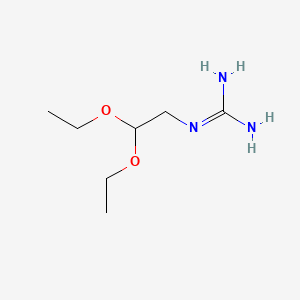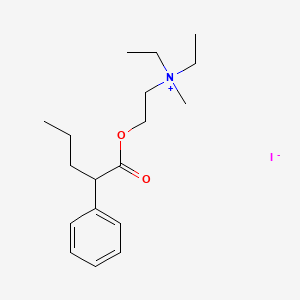
Ammonium, diethyl(2-hydroxyethyl)methyl-, iodide, 2-phenylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide is a chemical compound with the molecular formula C18H30INO2 and a molecular weight of 419.341 g/mol. It is known for its unique structure, which includes a phenylpentanoyloxy group and an azanium iodide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as diethyl malonate, by reaction with a strong base like sodium ethoxide in ethanol . The enolate ion then undergoes alkylation with an alkyl halide, such as an iodide, to form the desired product. The reaction conditions must be carefully controlled to ensure the formation of the correct product and to avoid side reactions.
Analyse Chemischer Reaktionen
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Wirkmechanismus
The mechanism of action of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide involves its interaction with specific molecular targets. The azanium iodide moiety can interact with negatively charged sites on biomolecules, while the phenylpentanoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide can be compared with other similar compounds, such as:
Diethyl-methyl-[2-(2-phenylbutanoyloxy)ethyl]azanium iodide: This compound has a similar structure but with a butanoyloxy group instead of a pentanoyloxy group.
Diethyl-methyl-[2-(2-phenylhexanoyloxy)ethyl]azanium iodide: This compound has a hexanoyloxy group, making it slightly larger than the pentanoyloxy derivative.
The uniqueness of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73664-05-8 |
|---|---|
Molekularformel |
C18H30INO2 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C18H30NO2.HI/c1-5-11-17(16-12-9-8-10-13-16)18(20)21-15-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IWFHTCWXMSUCRH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


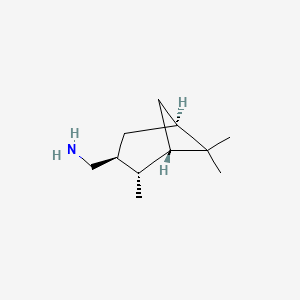
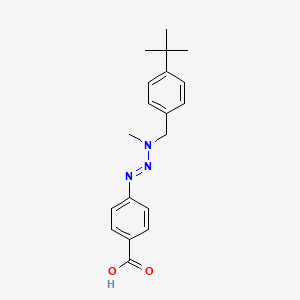

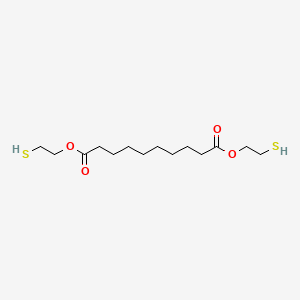

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
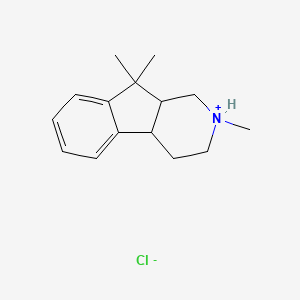

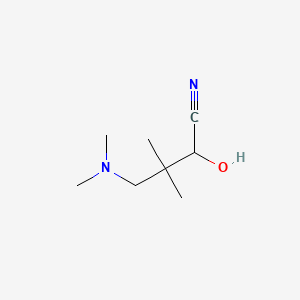
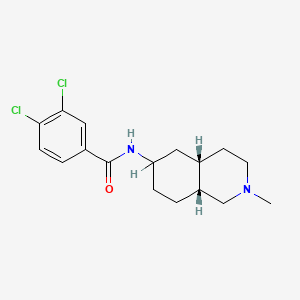

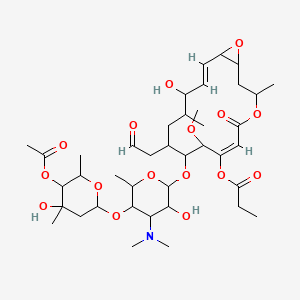
![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
